molecular formula C15H11ClN2O2S2 B2473737 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide CAS No. 391225-38-0

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2473737
CAS No.: 391225-38-0
M. Wt: 350.84
InChI Key: OEHXKBAAQVEHSM-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are involved in the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. 5-LOX is involved in the synthesis of leukotrienes, which are inflammatory mediators .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM . This means that it can effectively inhibit the activity of COX-2 at these concentrations. The compound also shows inhibitory activity against COX-1 and 5-LOX, although to a lesser extent .

Biochemical Pathways

By inhibiting the activity of COX-1, COX-2, and 5-LOX, the compound affects the biochemical pathways involved in the production of prostaglandins and leukotrienes. This results in a reduction in inflammation and pain. The downstream effects include a decrease in the symptoms associated with conditions such as arthritis and other inflammatory diseases .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not available, general properties can be inferred based on its structure and the properties of similar compounds. The compound is likely to be absorbed in the gastrointestinal tract after oral administration. It may be distributed throughout the body, particularly to areas of inflammation. Metabolism likely occurs in the liver, and excretion is likely through the kidneys . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The inhibition of COX-1, COX-2, and 5-LOX enzymes by the compound leads to a decrease in the production of prostaglandins and leukotrienes. This results in a reduction in inflammation and pain. Therefore, the compound could potentially be used in the treatment of conditions characterized by inflammation and pain, such as arthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and distribution. Additionally, the presence of other drugs could potentially affect the metabolism of the compound, influencing its efficacy and potential for side effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c1-20-11-5-3-2-4-9(11)14(19)18-15-17-10(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHXKBAAQVEHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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